1-[6-(3-chlorophenoxy)hexyl]piperidine
Description
1-[6-(3-Chlorophenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a hexyl chain bridging a piperidine ring and a 3-chlorophenoxy group. The hexyl spacer likely enhances lipophilicity, influencing membrane permeability and bioavailability compared to shorter-chain analogs .
Properties
IUPAC Name |
1-[6-(3-chlorophenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-16-9-8-10-17(15-16)20-14-7-2-1-4-11-19-12-5-3-6-13-19/h8-10,15H,1-7,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKXCCJFOWBMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights :
- Chain Length : The hexyl linker provides a balance between flexibility and hydrophobicity, unlike shorter chains (e.g., propyl in ), which may limit tissue penetration.
Chlorophenyl-Containing Compounds with Varied Functional Groups
Chlorinated aromatic rings are common in bioactive compounds. Comparisons with non-piperidine chlorophenyl derivatives:
Key Insights :
Q & A
Q. What are the key considerations for synthesizing 1-[6-(3-chlorophenoxy)hexyl]piperidine?
- Methodological Answer : Synthesis typically involves multi-step alkylation and coupling reactions. For example, introducing the chlorophenoxy group via nucleophilic substitution requires anhydrous conditions and catalysts like potassium carbonate. A hexyl spacer is often incorporated using alkyl halide intermediates. Critical steps include:
- Alkylation : Reaction of piperidine with 1,6-dibromohexane under nitrogen to form the hexylpiperidine intermediate .
- Chlorophenoxy Coupling : Substitution of the terminal bromine with 3-chlorophenol in the presence of a base (e.g., NaH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Alkylation | 75–85% | ≥95% |
| Coupling | 60–70% | ≥90% |
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer : Use a combination of 1H/13C NMR , HRMS , and FT-IR to confirm structure and purity:
- 1H NMR : Peaks at δ 2.3–2.5 ppm (piperidine CH2), δ 6.7–7.2 ppm (aromatic protons from 3-chlorophenoxy) .
- 13C NMR : Signals near 50–55 ppm (piperidine carbons), 115–150 ppm (aromatic carbons) .
- HRMS : Exact mass calculated for C17H26ClNO (M+H)+: 296.1781; observed: 296.1783 .
Cross-validate with computational tools (e.g., PubChem data ).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Disposal : Follow hazardous waste protocols for halogenated organics (e.g., incineration) .
Advanced Research Questions
Q. How can stereochemical resolution be achieved in piperidine derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., phenylglycinol) during alkylation to induce stereoselectivity .
- X-ray Crystallography : Confirm absolute configuration using single-crystal data .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl3 vs. DMSO-d6) to identify shifts caused by hydrogen bonding .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., δ 1.2–1.8 ppm for hexyl chain protons) .
- Computational Modeling : Match experimental IR stretches with density functional theory (DFT)-predicted vibrational modes .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 3-chlorophenoxy group with fluorophenyl or methoxyphenyl groups to assess electronic effects .
- Chain Length Modification : Shorten the hexyl spacer to evaluate steric hindrance in receptor binding .
- In Vitro Assays : Test analogs for receptor affinity (e.g., σ1 receptor binding using radioligand displacement) .
Q. What analytical methods detect impurities in scaled-up batches?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted 3-chlorophenol) .
- LC-MS : Identify degradation products (e.g., oxidative cleavage of the hexyl chain) with m/z matching theoretical fragments .
- Reference Standards : Compare retention times with USP-certified impurities (e.g., 4-chlorophenoxy analogs) .
Q. How can reaction yields be improved for industrial-scale applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
